Synthesis and Characterization of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide: A Technical Guide
Synthesis and Characterization of 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2,4,6-trichlorophenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation.
Physicochemical Properties
The fundamental properties of 4-(2,4,6-trichlorophenyl)-3-thiosemicarbazide are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₃N₃S | [1][2] |
| Molecular Weight | 270.57 g/mol | [1][2] |
| Appearance | Solid | [1][3] |
| InChI Key | IPEREKAJLQANCE-UHFFFAOYSA-N | [1][3] |
| SMILES String | NNC(=S)Nc1c(Cl)cc(Cl)cc1Cl | [1] |
Synthesis Protocol
The synthesis of 4-(2,4,6-trichlorophenyl)-3-thiosemicarbazide can be achieved through the reaction of 2,4,6-trichlorophenyl isothiocyanate with hydrazine hydrate. This method is a common and effective way to produce N-substituted thiosemicarbazides.
Experimental Procedure
Materials:
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2,4,6-trichlorophenyl isothiocyanate
-
Hydrazine hydrate (99%)
-
Ethanol (absolute)
-
Diethyl ether
-
Distilled water
Equipment:
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Round-bottom flask (100 mL)
-
Reflux condenser
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Magnetic stirrer with heating plate
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Büchner funnel and flask
-
Filtration paper
-
Beakers and measuring cylinders
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Melting point apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.01 mol of 2,4,6-trichlorophenyl isothiocyanate in 30 mL of absolute ethanol.
-
To this solution, add 0.01 mol of 99% hydrazine hydrate dropwise while stirring continuously.
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After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture at reflux for 2-3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting precipitate is collected by vacuum filtration using a Büchner funnel.
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Wash the crude product with cold distilled water followed by a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure 4-(2,4,6-trichlorophenyl)-3-thiosemicarbazide.
-
Dry the purified product in a desiccator over anhydrous calcium chloride.
-
Determine the melting point and calculate the percentage yield.
Characterization
The structure and purity of the synthesized 4-(2,4,6-trichlorophenyl)-3-thiosemicarbazide are confirmed using various spectroscopic techniques.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the title compound.
| Technique | Expected Data |
| FTIR (cm⁻¹) | ~3350-3150 (N-H stretching), ~1620 (N-H bending), ~1500 (C=S stretching), ~800-750 (C-Cl stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.5 (s, 1H, NH), ~8.5 (s, 1H, NH), ~7.8 (s, 2H, Ar-H), ~4.5 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~182 (C=S), ~138 (Ar-C), ~135 (Ar-C-Cl), ~129 (Ar-CH) |
| Mass Spectrometry (m/z) | [M]⁺ at 269/271/273 (isotopic pattern for 3 Cl atoms) |
Experimental Protocols for Characterization
Melting Point: The melting point of the purified compound is determined using a calibrated melting point apparatus.
Fourier-Transform Infrared (FTIR) Spectroscopy:
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Prepare a KBr pellet of the sample by grinding a small amount of the compound with dry KBr.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in the positive ion mode.
Biological Significance
Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[4][5][6][7][8][9] The presence of the trichlorophenyl moiety in 4-(2,4,6-trichlorophenyl)-3-thiosemicarbazide may enhance its biological efficacy. Further research into the specific biological activities of this compound is warranted to explore its potential as a therapeutic agent. The general mechanism of action for some thiosemicarbazides involves the inhibition of enzymes like urease or their ability to chelate metal ions essential for microbial growth.[6]
Disclaimer: The experimental protocols and characterization data provided in this guide are representative and based on general chemical principles for the synthesis and analysis of thiosemicarbazide derivatives. Actual results may vary, and all experimental work should be conducted by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide [oakwoodchemical.com]
- 3. 4-(2,4,6-Trichlorophenyl)-3-thiosemicarbazide | CymitQuimica [cymitquimica.com]
- 4. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Activities of 4-(p-Chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide and Its Metal Complexes -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 9. mdpi.com [mdpi.com]
